molecular formula C22H25N3O B11596557 Indol-2-one, 1-(3-methylpiperidin-1-ylmethyl)-3-(p-tolylimino)-1,3-dihydro-

Indol-2-one, 1-(3-methylpiperidin-1-ylmethyl)-3-(p-tolylimino)-1,3-dihydro-

Cat. No.: B11596557
M. Wt: 347.5 g/mol
InChI Key: BEVHVSGZHFIYLQ-UHFFFAOYSA-N
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Description

(3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with 3-methylpiperidine to form an imine intermediate. This intermediate is then subjected to cyclization with an indole derivative under acidic conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that can be easily recycled is also a key consideration to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted indoles.

Scientific Research Applications

(3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

3-(4-methylphenyl)imino-1-[(3-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C22H25N3O/c1-16-9-11-18(12-10-16)23-21-19-7-3-4-8-20(19)25(22(21)26)15-24-13-5-6-17(2)14-24/h3-4,7-12,17H,5-6,13-15H2,1-2H3

InChI Key

BEVHVSGZHFIYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C)C2=O

Origin of Product

United States

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